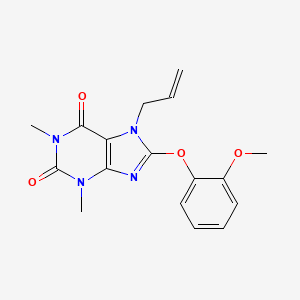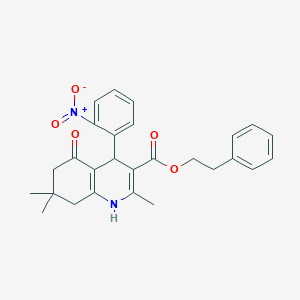
7-allyl-8-(2-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-allyl-8-(2-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as AMPX or 2-methoxy-8-(2-methoxyphenoxy)-1,3-dimethylxanthine, is a purine derivative that has been extensively studied for its potential applications in scientific research. This compound is a xanthine analog that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
7-allyl-8-(2-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to be a potent antagonist of adenosine receptors, particularly the A2A receptor subtype. By binding to these receptors and blocking the action of adenosine, 7-allyl-8-(2-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can modulate a variety of physiological processes. This mechanism of action has been extensively studied and has been shown to have potential applications in the treatment of a variety of diseases, including Parkinson's disease, cardiovascular disease, and cancer.
Biochemical and Physiological Effects
7-allyl-8-(2-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have a variety of biochemical and physiological effects. In addition to its role as an adenosine receptor antagonist, 7-allyl-8-(2-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to inhibit the activity of cyclic AMP phosphodiesterase, an enzyme that plays a key role in the regulation of intracellular signaling pathways. This inhibition can lead to an increase in intracellular cyclic AMP levels, which can have a variety of downstream effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of using 7-allyl-8-(2-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in scientific research is its high potency and selectivity for adenosine receptors. This allows researchers to selectively modulate the activity of these receptors and study their effects on various physiological processes. However, one limitation of using 7-allyl-8-(2-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is its potential for off-target effects, particularly at high concentrations. Careful experimental design and dose optimization are necessary to minimize these effects and ensure the reliability of the results.
Zukünftige Richtungen
There are a variety of potential future directions for research on 7-allyl-8-(2-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. One area of investigation is in the development of novel therapeutic agents that target adenosine receptors. 7-allyl-8-(2-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione and other xanthine analogs may serve as useful starting points for the development of these agents. Additionally, further investigation into the biochemical and physiological effects of 7-allyl-8-(2-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione may lead to the identification of new targets for drug development. Finally, the development of new synthesis methods and analogs of 7-allyl-8-(2-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione may lead to improved potency and selectivity, further enhancing its potential as a research tool.
Synthesemethoden
The synthesis of 7-allyl-8-(2-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves the condensation of 2-methoxyphenol with 7-allyl-1,3-dimethylxanthine in the presence of a base catalyst. The resulting intermediate is then oxidized to form the final product, 7-allyl-8-(2-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. This synthesis method has been well-established and is widely used in the production of 7-allyl-8-(2-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione for research purposes.
Wissenschaftliche Forschungsanwendungen
7-allyl-8-(2-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have a variety of potential applications in scientific research. One of the most promising areas of investigation is in the study of adenosine receptors. Adenosine is a purine nucleoside that plays a key role in a variety of physiological processes, including the regulation of blood flow and the immune response. Adenosine receptors are G protein-coupled receptors that are activated by adenosine and play a critical role in mediating its effects.
Eigenschaften
IUPAC Name |
8-(2-methoxyphenoxy)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-5-10-21-13-14(19(2)17(23)20(3)15(13)22)18-16(21)25-12-9-7-6-8-11(12)24-4/h5-9H,1,10H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGYRJPMNLIQOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC=CC=C3OC)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-allyl-8-(2-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B5158134.png)

![N-[2-methoxy-4-({[(phenylacetyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5158150.png)
![5-{6-[benzyl(methyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide](/img/structure/B5158176.png)

![1-(4-methylbenzyl)-4-[6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-2-piperazinone](/img/structure/B5158191.png)
![1-(2-phenylethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5158196.png)
![4-{[(dibutoxyphosphoryl)(2-hydroxyphenyl)methyl]amino}benzoic acid](/img/structure/B5158203.png)
![5-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5158209.png)
![4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-N-isopropyl-4-oxobutanamide](/img/structure/B5158210.png)
![methyl 2-[(3,3,5,5,8a-pentamethyloctahydro-2H-chromen-2-yl)amino]benzoate](/img/structure/B5158214.png)
![N-(2-chlorophenyl)-3-(1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B5158221.png)
![2,6-dimethyl-4-[1-(2-phenylethyl)-4-piperidinyl]morpholine](/img/structure/B5158232.png)
![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide](/img/structure/B5158237.png)